![molecular formula C15H14N4O4 B14238879 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid CAS No. 392300-99-1](/img/structure/B14238879.png)
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid is an organic compound known for its vibrant color and applications in various scientific fields. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 3-nitrobenzoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, the diazotization can be carried out using sodium nitrite and hydrochloric acid at low temperatures, followed by the coupling reaction in an alkaline medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Amines are the primary products formed from the reduction of the azo bond.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
科学的研究の応用
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a chromophore in the study of reaction mechanisms and as a reagent in synthetic chemistry.
Biology: Employed in the labeling of biomolecules for fluorescence studies.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color
作用機序
The mechanism of action of 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid involves its interaction with various molecular targets. The azo bond (N=N) can undergo cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function. The compound’s chromophoric properties also make it useful in studying molecular interactions and pathways .
類似化合物との比較
Similar Compounds
- 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzenesulfonic acid
- 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoic acid
- 4-{(E)-[4-(Dimethylamino)phenyl]vinylquinoxalines
Uniqueness
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid is unique due to its specific structural features, such as the presence of both the dimethylamino group and the nitro group on the aromatic rings. These functional groups contribute to its distinct chemical reactivity and applications in various fields .
特性
CAS番号 |
392300-99-1 |
|---|---|
分子式 |
C15H14N4O4 |
分子量 |
314.30 g/mol |
IUPAC名 |
4-[[4-(dimethylamino)phenyl]diazenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H14N4O4/c1-18(2)12-6-4-11(5-7-12)16-17-13-8-3-10(15(20)21)9-14(13)19(22)23/h3-9H,1-2H3,(H,20,21) |
InChIキー |
YAWBZYMMIUTVMR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


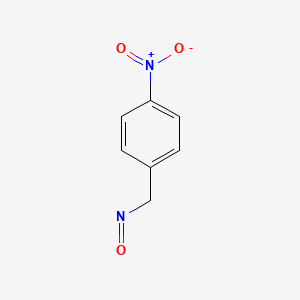
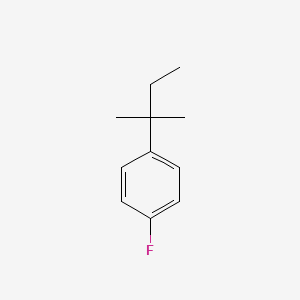
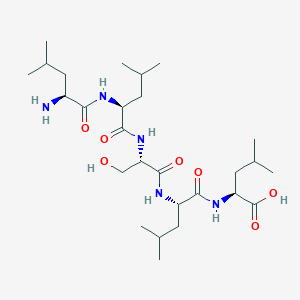
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)
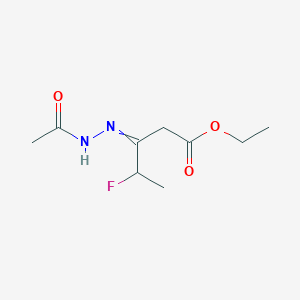
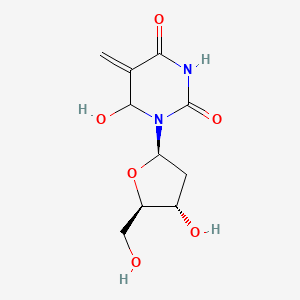
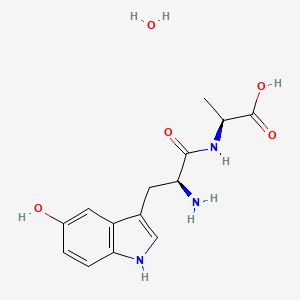
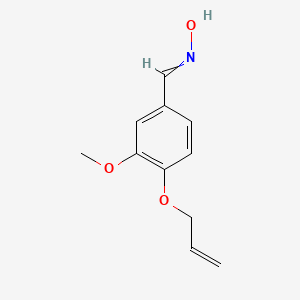
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
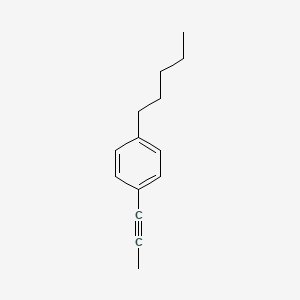
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
